4-甲氧基-N-甲基-2-硝基苯胺

描述

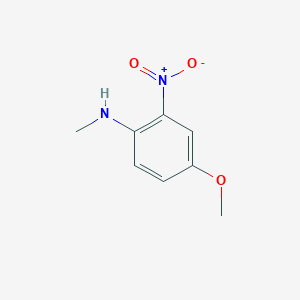

The compound 4-Methoxy-N-methyl-2-nitrobenzenamine is a derivative of nitrobenzene, which is a class of organic compounds characterized by a nitro group (-NO2) attached to a benzene ring. The methoxy and methyl groups are electron-donating substituents, which can influence the chemical behavior of the molecule, particularly in reactions involving electron transfer .

Synthesis Analysis

The synthesis of compounds related to 4-Methoxy-N-methyl-2-nitrobenzenamine often involves the reaction of nitrobenzene derivatives with various reagents. For instance, the photoreduction of nitrobenzenes with electron-donating substituents by amines has been studied, indicating that these compounds can act as photoinitiators for polymerization reactions . Additionally, the synthesis of related compounds such as N-((2,3-dichlorophenyl)(ethoxy)methyl)-2-methoxy-4-nitrobenzenamine has been reported, which could provide insights into the synthesis of 4-Methoxy-N-methyl-2-nitrobenzenamine .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Methoxy-N-methyl-2-nitrobenzenamine has been characterized using various techniques such as NMR, FT-IR, UV-visible spectroscopy, and X-ray crystallography . These methods provide detailed information about the arrangement of atoms within the molecule and can be used to infer the structure of 4-Methoxy-N-methyl-2-nitrobenzenamine.

Chemical Reactions Analysis

The chemical behavior of nitrobenzene derivatives is influenced by the substituents on the benzene ring. For example, the presence of electron-donating groups can facilitate the reduction of the nitro group to an amine group . The reactivity of these compounds in the presence of amines and their ability to undergo polymerization reactions has been demonstrated . Moreover, the reaction of nitrogen heterocycles with 4-methoxy-3-nitrobenzyl chloride to give N-(4-methoxy-3-nitrobenzyl) derivatives has been explored, which could be relevant to the reactivity of 4-Methoxy-N-methyl-2-nitrobenzenamine .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzene derivatives are closely related to their molecular structure. The presence of electron-donating groups such as methoxy and methyl can affect properties like reduction potentials and photophysical behavior . The thermal properties of these compounds have also been investigated, providing information on their stability and behavior under different temperature conditions . Additionally, the non-linear optical (NLO) properties of related compounds have been studied, which could suggest potential applications for 4-Methoxy-N-methyl-2-nitrobenzenamine in NLO materials .

科学研究应用

-

Synthesis of Dyes and Pigments : This compound is used as an intermediate in the synthesis of various dyes and pigments . The specific dyes and pigments that can be synthesized using this compound depend on the other reactants and the conditions of the reaction.

-

Molluscicidal Agent : It has been shown to act as a molluscicidal agent . Molluscicides are substances used to control mollusks, which include snails and slugs. These creatures can be pests in agriculture and horticulture, damaging crops and other plants.

-

Hemolytic Anemia Studies : This compound has been used in studies related to hemolytic anemia . Hemolytic anemia is a condition where red blood cells are destroyed faster than they can be made. The exact role of this compound in these studies would depend on the specific research objectives and experimental design.

-

Chemical Research : As a chemical compound with a unique structure, “4-Methoxy-N-methyl-2-nitrobenzenamine” could be used in various types of chemical research . This could include studies related to its synthesis, properties, reactions, and potential applications.

-

Material Science : In the field of material science, this compound could potentially be used in the development of new materials . The specific applications would depend on the properties of the compound and how it interacts with other substances.

-

Pharmaceutical Research : Given its bioactive properties, this compound could potentially be used in pharmaceutical research . It could be studied for its potential therapeutic effects, toxicity, and other pharmacological properties.

安全和危害

4-Methoxy-N-methyl-2-nitrobenzenamine is classified as harmful and an irritant . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

未来方向

属性

IUPAC Name |

4-methoxy-N-methyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-9-7-4-3-6(13-2)5-8(7)10(11)12/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSLKWYWZKYPLHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393589 | |

| Record name | 4-Methoxy-N-methyl-2-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-N-methyl-2-nitrobenzenamine | |

CAS RN |

3360-79-0 | |

| Record name | 4-Methoxy-N-methyl-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3360-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-N-methyl-2-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![octahydro-4H-cyclopenta[b]pyridin-4-one](/img/structure/B1307387.png)

![N-[(benzyloxy)carbonyl]-3-methylvaline](/img/structure/B1307389.png)

![(E)-1-(3-methoxyphenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propen-1-one](/img/structure/B1307399.png)

![2-[3-(Trifluoromethyl)phenoxy]propanohydrazide](/img/structure/B1307400.png)

![(E)-1,1,1-trifluoro-4-{[3-(trifluoromethyl)benzyl]amino}-3-buten-2-one](/img/structure/B1307404.png)

![5-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-methoxyethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B1307411.png)